molecular formula C13H18FNO B8124240 3-Cyclohexylmethoxy-4-fluorophenylamine

3-Cyclohexylmethoxy-4-fluorophenylamine

Cat. No.: B8124240
M. Wt: 223.29 g/mol
InChI Key: PYYSUOYTUVJNGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclohexylmethoxy-4-fluorophenylamine is an organic compound that features a cyclohexylmethoxy group and a fluorine atom attached to a phenylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexylmethoxy-4-fluorophenylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and cyclohexylmethanol.

    Reaction Conditions: The reaction involves the nucleophilic substitution of the hydroxyl group in cyclohexylmethanol with the amine group in 4-fluoroaniline. This is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexylmethoxy-4-fluorophenylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in DMF or THF.

Major Products

    Oxidation: Formation of cyclohexylmethoxy-4-fluorobenzene derivatives.

    Reduction: Formation of cyclohexylmethoxy-4-fluorophenylamine derivatives with reduced functional groups.

    Substitution: Formation of substituted phenylamine derivatives.

Scientific Research Applications

3-Cyclohexylmethoxy-4-fluorophenylamine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.

    Biological Studies: It serves as a probe in biological studies to investigate the interaction of fluorinated compounds with biological systems.

    Industrial Chemistry: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 3-Cyclohexylmethoxy-4-fluorophenylamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors in biological systems, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to neurotransmission, inflammation, or cellular metabolism, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoroaniline: A simpler analog with a fluorine atom attached to an aniline structure.

    Cyclohexylmethanol: A precursor used in the synthesis of 3-Cyclohexylmethoxy-4-fluorophenylamine.

    4-Fluorophenylamine: Another related compound with similar structural features.

Uniqueness

This compound is unique due to the presence of both a cyclohexylmethoxy group and a fluorine atom on the phenylamine structure. This combination imparts distinct chemical properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

3-(cyclohexylmethoxy)-4-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO/c14-12-7-6-11(15)8-13(12)16-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYYSUOYTUVJNGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)COC2=C(C=CC(=C2)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.